molecular formula C13H9FN2OS2 B2582788 2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-46-3

2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No. B2582788
M. Wt: 292.35
InChI Key: ZFZWOBSJHSHRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (FTM) is a compound belonging to the class of organic compounds known as thiazoles. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. FTM has been the subject of numerous scientific studies due to its diverse range of applications. It has been used in various areas such as synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthetic Methods and Chemical Transformations

Research into compounds with thiazole components, such as the development of practical synthesis methods for intermediates like 2-Fluoro-4-bromobiphenyl, highlights the continuous exploration of efficient, scalable, and environmentally benign synthetic routes for complex molecules (Qiu, Gu, Zhang, & Xu, 2009). These methods are crucial for the manufacture of pharmaceuticals and materials with specific functional properties.

Chemosensors

Compounds based on thiazole and related structures have been investigated for their potential as chemosensors. The design of fluorescent chemosensors utilizing platforms like 4-Methyl-2,6-diformylphenol demonstrates the application of these compounds in detecting various analytes, showcasing the adaptability and functionality of thiazole derivatives in sensor technology (Roy, 2021).

Biological Activities

The study of thiazolidinones, a class of compounds related to thiazoles, reveals a broad spectrum of biological activities, suggesting that modifications to the thiazole structure can yield compounds with significant pharmacological potential. This includes research into their use as antimicrobial, antitumor, and anti-inflammatory agents, highlighting the versatility of thiazole derivatives in medicinal chemistry (ArunlalV., Vandana, & Biju, 2015; Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).

Optoelectronic Materials

Research into functionalized quinazolines and pyrimidines, which share some synthetic and functional characteristics with thiazole derivatives, indicates the potential of these compounds in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems demonstrates their value in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

The safety and hazards associated with a specific thiazole derivative would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

Thiazole derivatives have shown promise in various areas of medicinal chemistry, including the treatment of HIV infections, various types of cancer, hypertension, schizophrenia, allergies, and bacterial and fungal infections23. Future research may continue to explore the potential of thiazole derivatives in these and other areas.


Please note that this information is general in nature and may not apply specifically to “2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol”. For detailed information about this specific compound, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

2-[[4-(2-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c14-9-4-2-1-3-8(9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZWOBSJHSHRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CC3=NC(=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

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